molecular formula C12H8ClN3O3 B11564332 Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- CAS No. 36845-13-3

Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro-

Katalognummer: B11564332
CAS-Nummer: 36845-13-3
Molekulargewicht: 277.66 g/mol
InChI-Schlüssel: MZJHBCRXWKBZRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 5-chloro-2-pyridinyl and a 4-nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Types of Reactions:

    Oxidation: Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its action can include the modulation of oxidative stress responses or inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

    Benzamide, N-(5-chloro-2-pyridinyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Benzamide, N-(5-chloro-2-pyridinyl)-4-amino-: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    Benzamide, N-(5-chloro-2-pyridinyl)-4-methoxy-: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- is unique due to the presence of both the chloro-substituted pyridine ring and the nitro group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

36845-13-3

Molekularformel

C12H8ClN3O3

Molekulargewicht

277.66 g/mol

IUPAC-Name

N-(5-chloropyridin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C12H8ClN3O3/c13-9-3-6-11(14-7-9)15-12(17)8-1-4-10(5-2-8)16(18)19/h1-7H,(H,14,15,17)

InChI-Schlüssel

MZJHBCRXWKBZRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.